![molecular formula C10H20ClN B3041478 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 301822-76-4](/img/structure/B3041478.png)
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
Overview
Description
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a biochemical compound with the molecular formula C10H19N•HCl and a molecular weight of 189.73 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride consists of a bicyclic framework with three methyl groups attached to one of the bridgehead carbons and an amine group attached to the other . The compound has a molecular weight of 189.73 .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm^3, a boiling point of 188.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It also has a molar refractivity of 47.8±0.3 cm^3, a polar surface area of 26 Å^2, a polarizability of 19.0±0.5 10^-24 cm^3, a surface tension of 35.2±3.0 dyne/cm, and a molar volume of 165.9±3.0 cm^3 .Scientific Research Applications
Lipophilicity Studies
Lipophilicity influences drug absorption, distribution, and bioavailability. Researchers compare the lipophilicity coefficients of this compound with other fragments (e.g., adamantyl or 1,7,7-trimethylbicyclo[2.2.1]heptyl derivatives). Understanding its lipophilic properties aids in predicting drug behavior in biological systems .
Safety and Hazards
The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/clothing/eye protection/face protection are recommended .
properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(3,6-7)8(9)11;/h7-8H,4-6,11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVCAEXWLLEPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1N)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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